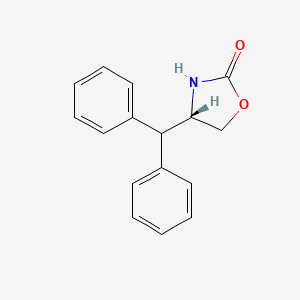

(S)-4-Benzhydryloxazolidin-2-one

Description

(S)-4-Benzhydryloxazolidin-2-one is a chiral oxazolidinone derivative characterized by a benzhydryl group (two phenyl rings attached to a central carbon) at the 4-position of the oxazolidin-2-one heterocycle. The "S" configuration at the stereogenic center is critical for its stereochemical properties and biological interactions. Oxazolidinones are five-membered lactams known for their versatility in asymmetric synthesis and pharmaceutical applications, particularly as chiral auxiliaries or bioactive scaffolds . Structural studies, including single-crystal X-ray diffraction (e.g., via SHELX software ), confirm its envelope conformation and hydrogen-bonding patterns, which influence crystallinity and solubility .

Properties

Molecular Formula |

C16H15NO2 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

(4S)-4-benzhydryl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C16H15NO2/c18-16-17-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)/t14-/m1/s1 |

InChI Key |

QEOCTJMBYZNEJH-CQSZACIVSA-N |

SMILES |

C1C(NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1C(NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

(R)-4-Benzhydryloxazolidin-2-one (CAS 312624-01-4)

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one (CAS 168297-85-6)

(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

Benzylidene-3-methyl-2-thioxothiazolidin-4-one

- Structural Features: Thiazolidinone core with a thioxo (C=S) group at position 2 and benzylidene substituent .

- Key Differences: The thioxo group increases electron-withdrawing effects, altering electronic properties and reactivity compared to oxazolidinones. Thiazolidinones are associated with distinct biological targets (e.g., antimicrobial or anticancer activity) due to sulfur’s role in redox interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Similarity Score |

|---|---|---|---|---|---|

| (S)-4-Benzhydryloxazolidin-2-one | 168297-85-6 | C₂₁H₁₉NO₂ | 317.38 | Benzhydryl (4-S) | 1.00 |

| (R)-4-Benzhydryloxazolidin-2-one | 312624-01-4 | C₂₁H₁₉NO₂ | 317.38 | Benzhydryl (4-R) | 0.92 |

| (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one | 168297-85-6 | C₁₄H₁₇NO₂ | 231.29 | Benzyl, 5,5-dimethyl | 0.89 |

| (4S,5S)-4-Methyl-5-phenyloxazolidin-2-one | N/A | C₁₁H₁₃NO₂ | 191.23 | 4-Methyl, 5-phenyl | N/A |

| Benzylidene-3-methyl-2-thioxothiazolidin-4-one | N/A | C₁₁H₁₁NOS₂ | 237.34 | Thioxo, benzylidene | N/A |

Research Findings and Implications

- Stereochemistry : The "S" configuration in (S)-4-Benzhydryloxazolidin-2-one optimizes interactions with chiral biological targets, whereas the "R" enantiomer may exhibit reduced efficacy or off-target effects .

- Substituent Effects : The benzhydryl group enhances lipophilicity, favoring blood-brain barrier penetration, while dimethyl or benzyl groups trade off solubility for metabolic stability .

- Thiazolidinone vs. Oxazolidinone: Thioxo groups in thiazolidinones enable unique redox-mediated mechanisms, unlike the hydrogen-bonding-driven activity of oxazolidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.